4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is a disubstituted triazole derivative featuring a chloromethyl group at the 4-position and a 3-chlorobenzyl group at the 1-position. The triazole core is a five-membered aromatic heterocycle with three nitrogen atoms, conferring stability and versatility in chemical modifications. While direct data on this compound are absent in the provided evidence, its structural analogs and synthetic pathways offer critical insights (see Table 1 for comparisons).
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3-chlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOJTWZVATZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole is with a molecular weight of approximately 225.65 g/mol. The compound's structure features a triazole ring, which is crucial for its biological activity.
Biological Activity Overview
Triazole derivatives have been extensively studied for their potential in various therapeutic areas including:
- Antimicrobial Activity : Triazoles are known to exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Effects : Some derivatives show promise in inhibiting cancer cell growth.
- Anti-inflammatory Properties : Triazoles can modulate inflammatory responses.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of triazole derivatives, including 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole. The compound demonstrated notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics used in clinical settings.
Anticancer Properties
Research has indicated that triazole compounds can inhibit the proliferation of cancer cells. For instance, in vitro studies revealed that certain derivatives exhibited IC50 values in the submicromolar range against human cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.8 | HepG2 |
| Compound B | <5 | A549 (lung carcinoma) |
| Compound C | 2.6 | MCF7 (breast carcinoma) |
Anti-inflammatory Effects
Another aspect of the biological activity of triazoles is their anti-inflammatory potential. Research has shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a role in managing inflammatory diseases.
The biological activity of 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Some triazoles act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Disruption of Cell Membrane Integrity : Studies using transmission electron microscopy have shown that certain derivatives cause significant damage to pathogen membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
- Chlorinated Aryl Groups: The 3-chlorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with 4-chlorophenyl substituents in compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (). Chloromethyl Group: The 4-chloromethyl substituent provides a reactive site for nucleophilic substitution, unlike inert alkyl groups (e.g., methyl in 4-butyl-1-phenyl-1H-1,2,3-triazole; ). This reactivity is advantageous for further functionalization .
Physicochemical Properties
- Melting Points and Solubility :
Triazoles with bulky substituents (e.g., 1,4-bis(benzo[d][1,3]dioxol-5-yl) in ) exhibit higher melting points (>200°C) due to increased crystallinity. The target compound’s chlorinated groups likely result in moderate melting points (e.g., 92–163°C range for similar triazoles; ) . - Lipophilicity: The logP value is expected to be higher than non-halogenated analogs (e.g., 4-allyl-2-methoxyphenoxy derivatives; ) due to chlorine’s hydrophobic contribution .
Data Table: Key Comparisons with Analogous Compounds
Preparation Methods
General Synthetic Approaches to 1,2,3-Triazole Derivatives
The synthesis of 1,2,3-triazole compounds generally involves:
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC): This is a widely used method to construct 1,2,3-triazole rings by cycloaddition of azides and alkynes under mild conditions, often in aqueous media. This method affords regioselective 1,4-disubstituted 1,2,3-triazoles with high yields and purity.
N-Substitution and Side-Chain Functionalization: After ring formation, substitution at the nitrogen atoms (N1 or N2) or on the carbon atoms of the triazole ring (e.g., chloromethylation) is performed using alkyl halides or other electrophiles.
Specific Preparation of Chloromethyl-Substituted 1,2,3-Triazoles
The target compound features a chloromethyl group at the 4-position and a (3-chlorophenyl)methyl substituent at N1. Preparation strategies include:
Formation of the 1,2,3-Triazole Core via Click Chemistry
Starting from an azide derivative and an alkyne bearing the (3-chlorophenyl)methyl group, CuAAC reaction is employed. For example, the azide can be prepared from a corresponding halide or tosylate precursor, and the alkyne can be functionalized with the chlorophenylmethyl moiety.
The cycloaddition proceeds in aqueous or mixed solvents with copper(I) catalysts, often using CuI or CuSO4/sodium ascorbate systems, yielding the 1,4-disubstituted triazole ring with the (3-chlorophenyl)methyl group at N1.
Introduction of the Chloromethyl Group at the 4-Position
The chloromethyl group can be introduced by chloromethylation of a hydroxymethyl intermediate or direct alkylation with chloromethyl reagents.
One reported method involves the synthesis of 1-hydroxymethyl-1H-1,2,3-triazole intermediates, which are then converted to the chloromethyl analogs by treatment with thionyl chloride or other chlorinating agents under controlled conditions.
For example, 1-hydroxymethyl-1H-benzotriazole is converted to 1-chloromethyl-1H-benzotriazole by reaction with thionyl chloride at 0 °C followed by reflux, yielding the chloromethyl derivative in high yield (~93%).
This strategy can be adapted for 1,2,3-triazole systems by first synthesizing the hydroxymethyl derivative at the 4-position, followed by chlorination.
Detailed Synthetic Procedure Example
| Step | Description | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of azide precursor | From (3-chlorophenyl)methyl halide via nucleophilic substitution with sodium azide | High | Precursor for CuAAC |
| 2 | CuAAC cycloaddition | Azide + terminal alkyne with copper catalyst (CuI), solvent: aqueous or acetonitrile, temperature: room temp to 50 °C | 70–85% | Forms 1-(3-chlorophenyl)methyl-1,2,3-triazole |
| 3 | Hydroxymethylation at 4-position | Reaction with formaldehyde in aqueous solution, stirring at room temperature | ~90% | Forms 4-(hydroxymethyl) derivative |
| 4 | Chlorination of hydroxymethyl group | Thionyl chloride, 0 °C to reflux, 1 h | ~90% | Converts hydroxymethyl to chloromethyl group |
This sequence provides the target 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole with high purity and yield.
Alternative Synthetic Routes and Considerations
One-Pot Tandem Reactions: Some methods utilize one-pot tandem condensation and cyclization reactions starting from chloroacetamide derivatives to build chloromethyl-triazole intermediates, although these are more common for 1,2,4-triazole analogs. Adaptation to 1,2,3-triazoles requires careful optimization.
Use of Mitsunobu Reaction: In some syntheses, Mitsunobu reaction is employed to introduce substituents on hydroxyl groups before azide formation.
Selective N-Alkylation: For installation of the (3-chlorophenyl)methyl group at N1, selective alkylation can be performed using the corresponding benzyl halide under basic conditions (e.g., NaH in DMSO).
Summary Table of Key Preparation Methods
Research Findings and Optimization Notes
The chlorination step requires careful temperature control to avoid decomposition or side reactions.
The CuAAC reaction is highly regioselective and tolerant of various functional groups, enabling efficient synthesis of substituted triazoles.
Hydroxymethyl intermediates are stable and can be isolated or directly converted in situ to chloromethyl derivatives.
Use of microwave irradiation or solvent optimization (e.g., acetonitrile, DMSO) can improve reaction rates and yields in some steps.
Purification typically involves recrystallization or chromatographic techniques, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.
Q & A
Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole, considering regioselectivity and functional group compatibility?
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method producing 1,4-disubstituted triazoles. Key steps include:
- Reacting a 3-chlorophenylmethyl azide with a propargyl chloride derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (water/tert-butanol) at 60–80°C for 6–12 hours .
- Purification via column chromatography (hexane/ethyl acetate/dichloromethane mixtures) to isolate the product in yields ranging from 31% to 49%, depending on substituent steric effects .
- Ag-Zn nanoheterostructured catalysts can enhance regioselectivity and reduce reaction time .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this triazole derivative?
- ¹H NMR : The triazole proton appears as a singlet at δ 7.5–8.0 ppm. The chloromethyl group (-CH₂Cl) shows a triplet at δ 4.2–4.5 ppm, while the benzyl group’s aromatic protons resonate at δ 7.1–7.4 ppm .
- IR : Stretching vibrations for C-Cl bonds appear at 600–800 cm⁻¹, and the triazole ring’s C-N stretches are observed at 1450–1600 cm⁻¹ .
- Purity is confirmed by TLC (Rf = 0.3–0.6 in hexane/ethyl acetate systems) and consistent melting points (e.g., 90–112°C for analogous triazoles) .
Advanced Research Questions
Q. What strategies address conflicting regiochemical outcomes in triazole synthesis, and how can they be resolved?
Conflicting regiochemistry (1,4- vs. 1,5-disubstituted products) arises from competing thermal vs. catalytic pathways. Solutions include:
- Catalyst optimization : Ag-Zn or Cu(I) nanoparticles favor 1,4-regioselectivity by stabilizing the transition state .
- Solvent tuning : Polar solvents like DMF or water enhance CuAAC selectivity .
- Substituent screening : Bulky alkynes (e.g., cycloheptyl) reduce side reactions, improving yields to >45% .
Q. What in vitro assays evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ values calculated using nonlinear regression. A related triazole showed IC₅₀ = 4.78 μM, indicating potent activity .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria. Analogous triazoles exhibit MIC values of 8–32 μg/mL against S. aureus .
Q. How does the chlorophenyl substituent influence the compound’s physicochemical properties and target interactions?
- Lipophilicity : The 3-chlorophenyl group increases logP by ~1.5 units, enhancing membrane permeability .
- Target binding : Chlorine’s electronegativity stabilizes π-π stacking with aromatic residues in enzymes (e.g., JNK kinase in anticancer studies) .
- Comparative studies show 3-chlorophenyl derivatives exhibit 2–3× higher activity than 4-methoxyphenyl analogs .
Q. What computational methods predict binding modes or stability of this triazole derivative with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., JNK or fungal CYP51). The chloromethyl group forms hydrophobic contacts with Leu168 in JNK .
- DFT calculations : Predict thermodynamic stability (ΔG < -30 kcal/mol for CuAAC reactions) and charge distribution on the triazole ring .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
